molecular formula C24H25N3O2 B12172064 3-(1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

3-(1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

Cat. No.: B12172064
M. Wt: 387.5 g/mol
InChI Key: MYNHMDSNHJZOEG-UHFFFAOYSA-N
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Description

3-(1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a synthetic organic compound that features both indole and carbazole moieties. These structures are often found in biologically active molecules and can exhibit a range of pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Formation of the Carbazole Moiety: The carbazole ring can be synthesized via cyclization reactions, often involving palladium-catalyzed cross-coupling reactions.

    Coupling of Indole and Carbazole: The two moieties can be linked through amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or carbazole rings.

    Reduction: Reduction reactions could target the amide bond or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the indole or carbazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

3-(1H-indol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide could have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes involving indole or carbazole derivatives.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole and carbazole moieties can interact with various molecular targets, such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide: Lacks the methoxy group.

    3-(1H-indol-1-yl)-N-(6-methoxy-1H-carbazol-1-yl)propanamide: Lacks the tetrahydro ring.

Uniqueness

The presence of both indole and carbazole moieties, along with the specific substitution pattern, might confer unique biological or chemical properties, such as enhanced binding affinity to certain targets or improved pharmacokinetic properties.

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

3-indol-1-yl-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

InChI

InChI=1S/C24H25N3O2/c1-29-17-9-10-20-19(15-17)18-6-4-7-21(24(18)26-20)25-23(28)12-14-27-13-11-16-5-2-3-8-22(16)27/h2-3,5,8-11,13,15,21,26H,4,6-7,12,14H2,1H3,(H,25,28)

InChI Key

MYNHMDSNHJZOEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CCN4C=CC5=CC=CC=C54

Origin of Product

United States

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